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Compound of Interest

Compound Name: m-PEG9-t-butyl ester

Cat. No.: B1193058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
m-PEG9-t-butyl ester, with the CAS number 2768015-30-9, is a monodisperse polyethylene

glycol (PEG) linker extensively utilized in biomedical research and drug development.[1] Its

structure, featuring a methoxy-terminated PEG chain of nine ethylene glycol units and a t-butyl

ester protected carboxylic acid, offers a versatile platform for bioconjugation and the synthesis

of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[2][3] The

hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting

conjugates, while the t-butyl ester provides a stable protecting group that can be selectively

removed under acidic conditions to reveal a reactive carboxyl group.[4][5]

This technical guide provides a comprehensive overview of m-PEG9-t-butyl ester, including its

physicochemical properties, detailed experimental protocols for its application, and a

conceptual workflow for its use in targeted protein degradation.

Physicochemical Properties
A clear understanding of the physicochemical properties of m-PEG9-t-butyl ester is essential

for its effective use in experimental design. The following table summarizes its key

characteristics.
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Property Value Reference

CAS Number 2768015-30-9

Molecular Formula C24H48O11

Molecular Weight 512.64 g/mol

Appearance Solid

Solubility Soluble in DMSO

Storage

Store at -20°C for long term

(months to years) or 0 - 4°C for

short term (days to weeks).

Keep dry and in the dark.

Core Applications in Drug Development
The primary application of m-PEG9-t-butyl ester lies in its role as a flexible linker in the

construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target

protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of

the target protein by the proteasome. The PEG linker in m-PEG9-t-butyl ester plays a crucial

role in bridging the target protein ligand and the E3 ligase ligand, and its length and

composition can significantly impact the efficacy of the resulting PROTAC.

Furthermore, the terminal carboxyl group, revealed after deprotection of the t-butyl ester, allows

for conjugation to amine-containing molecules, making it a valuable tool for bioconjugation and

the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Experimental Protocols
Deprotection of the t-Butyl Ester
The removal of the t-butyl ester protecting group is a critical step to enable subsequent

conjugation reactions. This is typically achieved under acidic conditions using trifluoroacetic

acid (TFA).

Protocol 1: Standard TFA-Mediated Deprotection
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This protocol is suitable for most applications where the conjugated molecule is stable to strong

acid.

Materials:

m-PEG9-t-butyl ester conjugate

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Anhydrous sodium sulfate (Na2SO4)

Rotary evaporator

Standard laboratory glassware

Procedure:

Dissolve the m-PEG9-t-butyl ester conjugate in a 1:1 mixture of DCM and TFA.

Stir the solution at room temperature for 2 to 5 hours. The reaction progress can be

monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Upon completion, remove the DCM and TFA under reduced pressure using a rotary

evaporator.

Dissolve the residue in DCM and wash twice with water and once with saturated sodium

chloride solution.

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to obtain the

deprotected product.

Protocol 2: Deprotection with Scavengers

This protocol is recommended when the conjugate contains acid-sensitive functional groups

that may be susceptible to side reactions with the carbocation generated during t-butyl group
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cleavage.

Materials:

m-PEG9-t-butyl ester conjugate

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS) or water as scavengers

Anhydrous sodium sulfate (Na2SO4)

Rotary evaporator

Standard laboratory glassware

Procedure:

Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS.

Dissolve the m-PEG9-t-butyl ester conjugate in the cleavage cocktail.

Stir the mixture at room temperature for 2-4 hours.

Remove the TFA and other volatile components under reduced pressure.

Proceed with purification, which may include precipitation in cold diethyl ether or

chromatographic methods to remove scavenger byproducts.

Conceptual Protocol for PROTAC Synthesis
The following is a conceptual workflow for the synthesis of a PROTAC using m-PEG9-t-butyl
ester as a linker. This process involves the sequential conjugation of the target protein ligand

and the E3 ligase ligand to the deprotected PEG linker.

Step 1: Synthesis of Ligand-Linker Intermediate
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Deprotect the m-PEG9-t-butyl ester using one of the protocols described above to yield the

free carboxylic acid.

Activate the carboxylic acid of the deprotected linker using a coupling agent such as HATU

or HBTU in the presence of an amine base like DIPEA.

React the activated linker with the amine-functionalized ligand for the target protein of

interest (POI).

Purify the resulting POI-linker conjugate.

Step 2: PROTAC Assembly

The POI-linker conjugate will have a terminal methoxy group. To attach the E3 ligase ligand,

a functional group needs to be introduced at the methoxy terminus, or a bifunctional PEG

linker should be used from the start. Assuming a bifunctional linker with an azide or alkyne at

one end and the t-butyl ester at the other is used, the following steps would apply after

deprotection and conjugation to the POI ligand.

Perform a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) to

conjugate the E3 ligase ligand functionalized with a complementary reactive group (alkyne or

azide, respectively).

Purify the final PROTAC molecule using appropriate chromatographic techniques such as

HPLC.

Visualization of Experimental Workflows
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC

molecule utilizing a bifunctional PEG linker derived from an m-PEG9-t-butyl ester precursor.
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Caption: A generalized workflow for the synthesis of a PROTAC using a bifunctional PEG linker.

Targeted Protein Degradation Workflow
This diagram illustrates the mechanism of action of a PROTAC, leading to the targeted

degradation of a protein of interest.
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Cellular Mechanism of PROTAC Action
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Caption: The cellular mechanism of targeted protein degradation induced by a PROTAC

molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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